2',4'-Dichloro-2-imidazole acetophenone
Description
Contextualization within Imidazole-Containing Heterocycles
Imidazole (B134444) is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental ring system is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals. The presence of both an acidic N-H proton and a basic imine-type nitrogen atom allows the imidazole ring to participate in crucial hydrogen bonding interactions, a key feature in its diverse biological functions.
The imidazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. The versatility of the imidazole ring allows for the synthesis of a multitude of derivatives with tailored electronic and steric properties, making it a privileged structure in drug discovery.
Significance as a Synthetic Intermediate in Specialized Organic Chemistry
2',4'-Dichloro-2-imidazole acetophenone (B1666503) serves as a pivotal intermediate in the multi-step synthesis of various target molecules, most notably in the development of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors. usbio.net GSK-3 is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation has been implicated in a range of diseases. Consequently, the development of potent and selective GSK-3 inhibitors is an active area of pharmaceutical research.
The strategic placement of the dichloro-substituted phenyl ring and the imidazole group in 2',4'-Dichloro-2-imidazole acetophenone provides a versatile platform for further chemical modifications. The ketone functionality can be readily transformed into other functional groups, allowing for the construction of more elaborate molecular frameworks.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 252950-14-4 |
| Molecular Formula | C11H8Cl2N2O |
| Molecular Weight | 255.1 g/mol |
| Physical Form | Off-White Solid |
| Solubility | Soluble in Methanol (B129727) |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVQEVJZWBMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622861 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252950-14-4 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 ,4 Dichloro 2 Imidazole Acetophenone
Established Chemical Synthesis Routes
The formation of 2',4'-dichloro-2-imidazole acetophenone (B1666503) is predominantly accomplished through multi-step synthetic routes that ensure high purity and yield of the final product. These pathways are characterized by the sequential introduction of functional groups and the precise control of reaction conditions.
Multi-Step Synthesis from Precursor Molecules
The synthesis of 2',4'-dichloro-2-imidazole acetophenone is a well-defined multi-step process that begins with the precursor molecule, 2,4-dichloroacetophenone. This foundational compound undergoes a series of transformations to ultimately yield the target imidazole (B134444) derivative.
A primary and efficient route to this compound commences with the bromination of 2',4'-dichloroacetophenone (B156173). This initial step is crucial as it introduces a leaving group at the α-position, facilitating the subsequent nucleophilic substitution.
The synthesis of the key intermediate, 2-bromo-2',4'-dichloroacetophenone (B130626), is achieved by reacting 2',4'-dichloroacetophenone with bromine in a suitable solvent, such as methanol (B129727). The reaction is typically carried out at a moderately elevated temperature to ensure the completion of the bromination process. For instance, a solution of 50.5 g of 2',4'-dichloroacetophenone in 100 g of methanol can be treated with 43.4 g of bromine at a temperature of 45 to 50°C. Following the reaction, the solvent is removed, and the crude product is purified to yield 2-bromo-2',4'-dichloroacetophenone, which serves as the direct precursor for the final product.
The subsequent and final step in this sequential pathway is the reaction of 2-bromo-2',4'-dichloroacetophenone with imidazole. This reaction leads to the formation of the desired this compound.
The introduction of the imidazole moiety onto the acetophenone backbone is accomplished via a nucleophilic substitution reaction. In this key step, the imidazole molecule acts as a nucleophile, attacking the electrophilic α-carbon of the halogenated acetophenone derivative.
One established method involves the direct reaction of 2,4-dichloroacetophenone with imidazole in the presence of a base. quinoline-thiophene.com The base, typically potassium carbonate or sodium hydroxide, deprotonates the imidazole, enhancing its nucleophilicity. quinoline-thiophene.com This activated imidazole then attacks the α-carbon of the acetophenone, leading to the displacement of a suitable leaving group and the formation of the carbon-nitrogen bond, thus constructing the final product. quinoline-thiophene.com
To enhance the efficiency of the nucleophilic substitution reaction, particularly in biphasic systems, phase-transfer catalysis (PTC) is often employed. Phase-transfer catalysts are crucial in facilitating the transfer of the imidazole anion from the solid or aqueous phase to the organic phase where the haloacetophenone substrate is dissolved.
A pertinent example, illustrating a similar transformation, is the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, where a phase-transfer catalyst is utilized. In this process, polyethylene (B3416737) glycol (PEG600) acts as the catalyst, facilitating the reaction between 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and imidazole in the presence of a base. google.com This demonstrates the utility of phase-transfer catalysts in promoting the N-alkylation of imidazole with halogenated precursors. The catalyst forms a complex with the imidazole anion, rendering it soluble in the organic solvent and thereby increasing the reaction rate.
Table 1: Parameters in Phase-Transfer Catalyzed Imidazole Synthesis
| Parameter | Description | Example |
| Substrate | The electrophilic precursor | 2-chloro-1-(2,4'-dichlorophenyl)-ethanol google.com |
| Nucleophile | The imidazole ring | Imidazole google.com |
| Catalyst | Facilitates inter-phase transfer | PEG600 google.com |
| Base | Deprotonates the nucleophile | Caustic soda flakes google.com |
| Solvent | The reaction medium | Dimethylformamide (DMF) google.com |
The choice of solvent is critical for the success of the nucleophilic substitution reaction. Aprotic polar solvents are generally preferred as they can solvate the cation of the base while leaving the anion relatively free, thus enhancing its nucleophilicity.
Dimethylformamide (DMF) is a commonly used and highly effective solvent for this type of reaction. quinoline-thiophene.comgoogle.com Its high dielectric constant and ability to dissolve both the organic substrate and the imidazole salt make it an ideal medium for the synthesis of this compound. The use of DMF can lead to higher yields and faster reaction times compared to less polar or protic solvents. In the synthesis of the related 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, DMF is the solvent of choice, highlighting its suitability for such transformations. google.com
The formation of the imidazole-acetophenone linkage proceeds through a well-understood bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of the imidazole ring attacks the α-carbon of the haloacetophenone precursor from the backside, simultaneously displacing the halide leaving group.
The reactivity of the substrate in an SN2 reaction is heavily influenced by steric hindrance at the reaction center. Primary halides, such as in 2-bromo-2',4'-dichloroacetophenone, are generally more reactive towards SN2 displacement than secondary or tertiary halides due to lower steric hindrance, allowing for easier access of the nucleophile to the electrophilic carbon. doubtnut.com The reaction mechanism involves the formation of a five-coordinate transition state where the new carbon-nitrogen bond is forming at the same time as the carbon-halogen bond is breaking. The base present in the reaction mixture plays a crucial role by deprotonating the imidazole, thereby increasing its nucleophilic character and facilitating the attack on the electrophilic carbon. quinoline-thiophene.com
Nucleophilic Substitution Reactions for Imidazole Ring Formation
Process Optimization and Scalability Considerations
Optimizing the synthesis of this compound for large-scale production involves addressing several key factors to enhance yield, purity, cost-effectiveness, and environmental sustainability. A common synthetic route involves the reaction of 2,4-dichloroacetophenone with imidazole. quinoline-thiophene.com
Key Optimization Parameters:
Solvent and Base Selection: The choice of solvent and base is crucial. Solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used. quinoline-thiophene.com The selection of a base, such as potassium carbonate or triethylamine, can significantly influence reaction rates and by-product formation. quinoline-thiophene.com Optimization involves screening various solvent/base combinations to find the ideal balance between reaction efficiency and ease of product purification.
Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. Process optimization aims to identify the optimal temperature that maximizes the reaction rate while minimizing the formation of impurities. This is coupled with determining the shortest possible reaction time to achieve complete conversion, thereby increasing throughput.
Reactant Stoichiometry: Adjusting the molar ratio of 2,4-dichloroacetophenone to imidazole is a critical step. While a stoichiometric ratio may be the theoretical ideal, in practice, a slight excess of one reactant might be used to drive the reaction to completion.
Purification Methods: For scalability, purification techniques must be efficient and economical. Traditional methods like column chromatography may be suitable for lab-scale but are often impractical for industrial production. quinoline-thiophene.com Developing scalable purification processes such as recrystallization or melt crystallization is essential. google.com For instance, melt crystallization has been effectively used to purify the structurally related compound 2,4-dichloro-5-fluoro acetophenone, achieving purity greater than 99%. google.com
Scalability Challenges: Scaling up the synthesis from the laboratory bench to an industrial scale presents several challenges. Heat management becomes critical in large reactors, as exothermic reactions can lead to temperature control issues. Mixing efficiency is another concern, as inadequate agitation can result in localized concentration gradients and increased by-product formation. Furthermore, the handling and disposal of large quantities of solvents and reagents must comply with environmental regulations, making the development of greener synthetic routes a priority. researchgate.net The transition to large-scale production requires robust process control to ensure batch-to-batch consistency and high purity of the final product. chemrxiv.org
Biocatalytic Synthesis Approaches for Chiral Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative for synthesizing chiral compounds, offering high selectivity under mild reaction conditions. nih.gov For derivatives of this compound, biocatalytic methods are primarily focused on the asymmetric reduction of the ketone group to produce enantiomerically pure chiral alcohols, which are valuable intermediates in pharmaceuticals. nih.gov
Enantioselective Reduction of Ketone Intermediates
The core of the biocatalytic approach is the enantioselective reduction of the prochiral ketone in this compound to a chiral secondary alcohol. This transformation is achieved using biocatalysts, typically enzymes known as ketoreductases (KREDs) or whole microbial cells containing these enzymes. nih.govrsc.org
These biocatalysts can distinguish between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer over the other. The process is highly valued for its ability to produce compounds with high enantiomeric excess (e.e.), often exceeding 99%. nih.gov The reactions are conducted in aqueous media under mild temperature and pH conditions, which minimizes problems like racemization or degradation that can occur in traditional chemical reductions. nih.gov
Role of Specific Microbial Biocatalysts (e.g., Rhodococcus erythropolis)
A variety of microorganisms are employed as whole-cell biocatalysts for the enantioselective reduction of ketones. Bacteria from the genus Rhodococcus are particularly noteworthy due to their robust nature and broad metabolic versatility. nih.gov Strains like Rhodococcus erythropolis possess a diverse array of reductase enzymes capable of acting on a wide range of substrates, including substituted acetophenones.
The use of Rhodococcus species as whole-cell biocatalysts offers several advantages:
Metabolic Diversity: They possess a rich repertoire of enzymes, increasing the likelihood of finding a catalyst with high activity and selectivity for a specific substrate. nih.gov
Robustness: These bacteria are often resistant to harsh conditions and high concentrations of organic solvents, which can be beneficial for industrial processes. nih.gov
Cofactor Regeneration: In whole-cell systems, the necessary cofactors (like NADPH or NADH) for the reductase enzymes are continuously regenerated by the cell's own metabolic machinery, eliminating the need to add expensive external cofactors.
While the specific use of Rhodococcus erythropolis for the reduction of this compound is not extensively detailed in available literature, its proven efficacy in the asymmetric reduction of other aromatic ketones makes it a prime candidate for this transformation.
Stereochemical Control and Enantiomeric Purity
Achieving precise stereochemical control is the ultimate goal of asymmetric synthesis. researchgate.netrijournals.com In biocatalytic ketone reduction, the stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that favors the formation of a specific stereoisomer.
The enantiomeric purity of the resulting chiral alcohol is a key measure of the reaction's success. Factors influencing this purity include the choice of biocatalyst, reaction conditions (pH, temperature), and the specific structure of the substrate. rsc.org The enantiomeric excess (e.e.) is a critical parameter, and biocatalytic methods frequently achieve e.e. values that are difficult to obtain through conventional chemical synthesis. nih.govnih.gov The ability to produce single-enantiomer compounds is of paramount importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. nih.gov
Below is a table summarizing the key aspects of biocatalytic approaches for generating chiral derivatives from ketone intermediates.
| Feature | Description | Relevance to this compound Derivatives |
| Reaction Type | Enantioselective reduction of a prochiral ketone to a chiral alcohol. | Creates a stereocenter, leading to valuable chiral building blocks for pharmaceuticals. |
| Catalyst | Ketoreductase enzymes, often within whole microbial cells (e.g., Rhodococcus sp.). | Offers high selectivity and avoids the need for heavy metal catalysts. |
| Key Advantage | High enantiomeric purity (high e.e.) and mild reaction conditions. | Crucial for producing biologically active single-enantiomer drugs. |
| Stereochemical Control | Determined by the 3D structure of the enzyme's active site. researchgate.net | Allows for the predictable synthesis of the desired (R)- or (S)-enantiomer. |
| Industrial Viability | Sustainable and "green" chemistry approach with potential for scalability. nih.gov | Aligns with modern manufacturing goals of reducing environmental impact. |
Chemical Reactivity and Derivatization of 2 ,4 Dichloro 2 Imidazole Acetophenone
Transformation via Carbonyl Reduction
The most prominent reaction of 2',4'-dichloro-2-imidazole acetophenone (B1666503) is the reduction of its carbonyl group to a secondary alcohol. This transformation is a critical step in the synthesis of various biologically active molecules.
The reduction of the ketone in 2',4'-dichloro-2-imidazole acetophenone is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄) are frequently employed for this purpose due to their selectivity for aldehydes and ketones. chemicalbook.comchemicalbook.comrsc.orgblogspot.com
The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695). chemicalbook.comchemicalbook.com For example, one synthetic protocol involves dissolving this compound in methanol, followed by the portion-wise addition of potassium borohydride. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) to confirm the completion of the reaction. chemicalbook.com In another described method, sodium borohydride is added to an ethanol solution of the starting material, and the mixture is stirred at room temperature for an extended period. chemicalbook.com
The choice between sodium and potassium borohydride is often based on factors such as cost, availability, and specific reaction conditions, with both reagents being effective for this transformation. The reaction with sodium borohydride is generally straightforward, involving the dissolution of the borohydride in ethanol followed by the addition of the carbonyl compound. blogspot.com
| Reagent | Solvent | Typical Conditions | Yield |
|---|---|---|---|
| Potassium Borohydride | Methanol | Heated to reflux | 90.5% chemicalbook.com |
| Sodium Borohydride | Ethanol | Stirred at 20°C for 12 hours | 98.0% chemicalbook.com |
The reduction of this compound yields α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. chemicalbook.comchemicalbook.com This product is a white to cream-colored solid with a melting point of approximately 134-136°C. chemicalbook.comguidechem.combiosynth.com The formation of this alcohol is a key step, as it introduces a chiral center and a hydroxyl group that can be further functionalized in subsequent synthetic steps. google.com
Following the reduction, the workup procedure typically involves neutralizing the reaction mixture and recovering the product. For instance, after reduction with potassium borohydride, the methanol is removed under reduced pressure, and the pH is adjusted to precipitate the solid product, which is then collected by filtration, washed, and dried. chemicalbook.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂N₂O | chemicalbook.comchemicalbook.com |
| Molecular Weight | 257.12 g/mol | chemicalbook.comchemicalbook.com |
| Appearance | Cream-coloured to beige powder | chemicalbook.com |
| Melting Point | 134-135°C | chemicalbook.com |
Role as a Precursor in Complex Molecule Synthesis
This compound and its reduction product, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, are significant intermediates in the synthesis of various pharmaceutical compounds.
The primary application of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is as a key intermediate in the production of several imidazole-based antifungal drugs. guidechem.compatsnap.com These drugs are known for their broad-spectrum activity against various fungal infections.
Miconazole (B906): The synthesis of miconazole involves the O-alkylation of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol with 2,4-dichlorobenzyl chloride. google.comscielo.org.mx
Fenticonazole: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is also listed as an impurity in the synthesis of fenticonazole, indicating its role as a precursor or a related compound in the synthetic pathway. chemicalbook.com
Ketoconazole (B1673606): Similarly, this alcohol is an important intermediate for the synthesis of ketoconazole. chemicalbook.comgoogle.com The synthesis of ketoconazole involves the reaction of a derivative of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol with a piperazine (B1678402) side chain. google.comnewdrugapprovals.org
This compound serves as an intermediate in the preparation of inhibitors for Glycogen (B147801) Synthase Kinase-3 (GSK-3). usbio.net GSK-3 is a serine/threonine kinase that is a target for drug development in various therapeutic areas, including neurodegenerative diseases and mood disorders. nih.govfrontiersin.org The development of imidazole-based small molecules as GSK-3β inhibitors is an active area of research, with the goal of creating single-molecule therapies that can influence pathways such as Wnt signaling for applications like the transdifferentiation of stem cells into neurons. nih.govfrontiersin.org
Advanced Spectroscopic and Chromatographic Characterization of 2 ,4 Dichloro 2 Imidazole Acetophenone and Its Derivatives
Analytical Techniques for Purity Assessment (e.g., Recrystallization with Toluene)
The purification of crude reaction products is a critical step to obtain a compound of desired purity for subsequent applications. For imidazole (B134444) derivatives, crystallization from a liquid phase is a well-established and effective purification method. google.com Recrystallization, a specific technique of crystallization, is a widely utilized method for the purification of solid organic compounds. The choice of solvent is crucial in this process, and toluene (B28343) is a solvent that has been noted for its use in the crystallization of imidazoles. google.com
The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Toluene, a non-polar aromatic solvent, can be an effective choice for compounds with moderate polarity like 2',4'-Dichloro-2-imidazole acetophenone (B1666503). The process would involve dissolving the crude solid in a minimal amount of hot toluene to create a saturated solution. As the solution cools, the solubility of the 2',4'-Dichloro-2-imidazole acetophenone decreases, leading to the formation of crystals, while the impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals can then be isolated by filtration.
The effectiveness of the recrystallization process can be quantitatively assessed by comparing the purity of the compound before and after the procedure. Techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination can be employed for this purpose.
Table 1: Illustrative Data for Purity Assessment of this compound by Recrystallization with Toluene
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish powder | Off-white crystalline solid |
| Purity (by HPLC) | 92.5% | 99.7% |
| Melting Point | 145-148 °C | 150-151 °C |
| Yield | - | 85% |
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of a successful recrystallization process. Actual experimental values may vary.
Methodologies for Reaction Progress Monitoring (e.g., Thin-Layer Chromatography)
The ability to monitor the progress of a chemical reaction is essential for optimizing reaction conditions and determining the appropriate time for reaction work-up. libretexts.org Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique routinely used in organic chemistry for this purpose. researchgate.netnih.gov It allows for the qualitative analysis of a reaction mixture, providing information about the consumption of starting materials and the formation of products over time. libretexts.orgrsc.org
In the synthesis of this compound, TLC can be employed to track the conversion of the starting materials (e.g., a substituted acetophenone and an imidazole precursor) into the desired product. The technique involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. studyraid.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase).
The choice of the mobile phase is critical for achieving good separation of the components in the reaction mixture. For compounds of moderate polarity like acetophenone derivatives, a mixture of a non-polar solvent such as hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. studyraid.com The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. As the mobile phase ascends the TLC plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase.
Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value. Conversely, less polar compounds have a higher Rf value. The progress of the reaction can be monitored by observing the disappearance of the spots corresponding to the starting materials and the appearance and intensification of the spot corresponding to the product. libretexts.org Visualization of the spots on the TLC plate can often be achieved using a UV lamp, as aromatic compounds like this compound will appear as dark spots. studyraid.com
Table 2: Representative TLC Data for Monitoring the Synthesis of this compound
| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Observation on TLC Plate |
| Starting Material A (e.g., 2,4-dichloroacetophenone) | 0.65 | Spot diminishes over time |
| Starting Material B (e.g., 2-aminoimidazole) | 0.20 | Spot diminishes over time |
| This compound (Product) | 0.45 | Spot appears and intensifies over time |
Note: The Rf values in this table are hypothetical and are intended to demonstrate the expected relative positions of the starting materials and the product on a TLC plate. The actual Rf values will depend on the specific reaction conditions and the exact composition of the mobile phase.
Biological Activities and Mechanistic Investigations of 2 ,4 Dichloro 2 Imidazole Acetophenone and Its Key Derivatives
Antifungal Efficacy of Derived Alcohol
The alcohol derivative, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a pivotal intermediate in the synthesis of well-known antifungal agents such as Miconazole (B906) and Econazole. nbinno.comlookchem.comroyal-chem.com Its intrinsic biological activity has been noted in several studies, establishing it as a potent antifungal compound in its own right. multichemexports.com The core structure, featuring an imidazole (B134444) ring linked to a 2,4-dichlorophenyl group via an ethanol (B145695) backbone, is characteristic of azole antifungals and is fundamental to its mechanism of action. scielo.br
Spectrum of Activity Against Fungal Strains
Research has demonstrated that 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol exhibits a considerable spectrum of antifungal activity. It has shown efficacy against a variety of fungal pathogens, including dermatophytes, which are fungi that cause infections of the skin, hair, and nails. multichemexports.com The compound is effective in inhibiting the growth of these and other fungal strains, making it a significant molecule in the development of treatments for fungal infections. multichemexports.com
| Fungal Class | Activity Noted | Common Infections Caused |
|---|---|---|
| Dermatophytes | Effective | Ringworm, Athlete's Foot |
| Various Pathogenic Fungi | Effective | A range of fungal infections |
Determination of Minimum Inhibitory Concentrations
The potency of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol has been quantified through the determination of its Minimum Inhibitory Concentrations (MICs). Studies have found that the compound shows effective MICs that are comparable to those of established antifungal agents. The MIC value represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The favorable MICs of this compound underscore its potential as a standalone antifungal agent.
| Compound | Finding |
|---|---|
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Demonstrates effective Minimum Inhibitory Concentrations (MICs) against various fungal strains, comparable to established antifungal drugs. |
Molecular Mechanism of Action in Fungi
The antifungal effect of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, like other N-substituted imidazoles, is primarily due to its interference with a critical biosynthetic pathway in fungi. scielo.br
The primary molecular target for azole antifungals is the fungal enzyme Cytochrome P450 51, also known as sterol 14α-demethylase. researchgate.netnih.gov The imidazole moiety of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol binds to the heme iron atom in the active site of CYP51. This interaction inhibits the enzyme's normal function, which is a crucial step in the synthesis of sterols required for the fungal cell membrane. scielo.brnih.gov This inhibitory action is highly specific to the fungal P450 enzyme, which contributes to the selective toxicity of the compound against fungi. nih.gov
By inhibiting CYP51, the compound effectively blocks the 14α-demethylation of lanosterol, a precursor to ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity. scispace.com The inhibition of its synthesis leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors. scielo.brscispace.com This disruption severely compromises the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. frontiersin.org
Enantioselective Antifungal Activity (e.g., (R)-enantiomer vs. Candida albicans)
The imidazole scaffold is a core component of many antifungal agents. mdpi.com While specific research on the enantioselective antifungal activity of the (R)-enantiomer of 2',4'-dichloro-2-imidazole acetophenone (B1666503) against Candida albicans is not extensively documented in publicly available literature, the broader class of imidazole derivatives has demonstrated significant activity against this opportunistic pathogenic fungus. nih.govmdpi.com For instance, certain imidazole-containing compounds have been shown to inhibit the growth of various Candida species, including fluconazole-resistant strains. nih.gov The mechanism of action for many imidazole antifungals involves the inhibition of enzymes crucial for fungal cell membrane integrity. nih.gov
Studies on other chiral antifungal agents have often revealed that one enantiomer exhibits significantly higher potency than the other. This stereoselectivity is crucial for developing more effective and safer antifungal drugs. Further investigation into the specific enantiomers of 2',4'-dichloro-2-imidazole acetophenone is warranted to determine their relative efficacies against Candida albicans and to elucidate the structural basis for any observed differences in activity.
Hepatoprotective Potential of Derived Alcohol
While direct evidence for the alcohol derivative of this compound is lacking, other compounds with imidazole structures have been investigated for their therapeutic potential in various disease models. nih.gov In the context of toxic hepatitis, a hepatoprotective agent would ideally mitigate liver damage induced by substances like acetaminophen (B1664979) or dimethylformamide. Such protection could be conferred through various mechanisms, including antioxidant effects and modulation of inflammatory pathways. Research into the hepatoprotective effects of novel imidazole derivatives in established animal models of drug-induced and chemically-induced liver injury would be a necessary step to explore this potential.
A key indicator of hepatoprotection is the modulation of serum levels of hepatic enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are elevated during liver damage. nih.gov A potential hepatoprotective compound derived from this compound would be expected to lower these enzyme levels in models of toxic hepatitis. Furthermore, its mechanism could involve the downregulation of pro-inflammatory markers, such as certain cytokines, which play a role in the pathogenesis of liver inflammation. wikipedia.org
Currently, there are no documented clinical observations or outcomes related to the hepatoprotective use of the alcohol derived from this compound. The progression to clinical trials would require extensive preclinical studies demonstrating both efficacy and a favorable safety profile.
Anticancer Activity of Related Compounds
The imidazole nucleus is a feature of numerous compounds investigated for their anticancer properties. nih.govnih.gov The versatility of the imidazole scaffold allows for the synthesis of a wide array of derivatives with potential cytotoxic effects against cancer cells. semanticscholar.org
A variety of imidazole derivatives have been evaluated for their in vitro cytotoxicity against numerous cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates. The cytotoxic effects are typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-1 arylidene amino imidazole-2-thiones | MCF-7 (Breast) | < 5 | semanticscholar.org |
| N-1 arylidene amino imidazole-2-thiones | HepG2 (Liver) | < 5 | semanticscholar.org |
| N-1 arylidene amino imidazole-2-thiones | HCT-116 (Colon) | < 5 | semanticscholar.org |
| Imidazole-based ionic liquids | K562 (Leukemia) | 4.7 | researchgate.net |
| Imidazole-based ionic liquids | SK-N-DZ (Neuroblastoma) | Not specified | researchgate.net |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound | HepG2 (Liver) | 0.50 | mdpi.com |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound | SMMC-7721 (Liver) | 0.92 | mdpi.com |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound | Hep3B (Liver) | 0.52 | mdpi.com |
| Butyl-substituted imidazole ruthenium (II) complex | A549 (Lung) | 14.36 | mdpi.com |
These studies indicate that modifications to the imidazole core can lead to compounds with potent and selective anticancer activity. semanticscholar.orgmdpi.com For example, certain imidazole derivatives have shown greater cytotoxicity against cancer cell lines compared to established chemotherapy drugs. researchgate.net The mechanisms underlying these cytotoxic effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. semanticscholar.orgmdpi.com Further research is needed to synthesize and evaluate the anticancer potential of derivatives of this compound.
Inhibition of Specific Cancer Cell Lines (e.g., HEPG2 liver carcinoma)
The imidazole scaffold is a prominent feature in many compounds developed for cancer therapy. nih.govnih.govnih.gov Research into various imidazole derivatives has demonstrated significant cytotoxic activity against several cancer cell lines, including the human hepatocellular carcinoma (HepG2) line. nih.govresearchgate.net
Studies on 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives, which feature substituted phenyl rings analogous to the dichlorophenyl group in this compound, have shown notable anticancer activity against HepG2 cells. indexcopernicus.comindexcopernicus.com For instance, derivatives containing chloro, bromo, and nitro substitutions on the phenyl rings exhibited higher cytotoxicity. indexcopernicus.comindexcopernicus.com Similarly, other research has identified novel benzothiazole-based imidazole derivatives that act as effective cytotoxic agents against HepG2 tumor cells. researchgate.net Chalcones derived from 4-(imidazole-1-yl)acetophenone have also been synthesized and evaluated for their anticancer properties, indicating that the imidazole acetophenone structure is a viable backbone for developing cytotoxic agents. dergipark.org.tr
The mechanism of action for many of these imidazole-based compounds in cancer cells involves the inhibition of critical signaling pathways, such as AKT and ERK1/2, which are essential for cell proliferation and survival. nih.gov By suppressing these pathways, imidazole derivatives can decrease cell viability, suppress colony formation, and induce apoptosis, as evidenced by increased levels of cleaved caspase 3. nih.gov
| Imidazole Derivative Class | Cell Line | Observed Effect | IC₅₀ Value (µM) |
|---|---|---|---|
| 1-Substituted-2-aryl imidazoles | HCT-15, HT29, HeLa, MDA-MB-468 | Potent Antiproliferative Activity | 0.08 - 1.0 |
| Benzimidazole (B57391) Sulfonamides (C2-pyrazole) | HepG2 | Potent Cytotoxicity | 0.33 |
| N-1 Arylidene Amino Imidazole-2-thiones | HepG2 | Potent Cytotoxicity | < 5.0 |
| Benzimidazole Salt | HepG2 | Significant Cytotoxicity | 25.14 |
This table presents a summary of cytotoxic activities for various classes of imidazole derivatives against liver cancer and other cell lines, as specific data for this compound is not available. Data sourced from multiple studies. semanticscholar.orgnih.govjksus.org
Comparative Efficacy with Established Chemotherapeutic Agents (e.g., Doxorubicin)
Direct comparative studies assessing the efficacy of this compound against established chemotherapeutic agents like Doxorubicin have not been identified in the reviewed scientific literature. However, in the broader research context of imidazole-based anticancer drug discovery, Doxorubicin is frequently used as a positive control to benchmark the potency of newly synthesized compounds.
For example, studies on certain 2-phenyl benzimidazole derivatives demonstrated greater potency against the MCF-7 breast cancer cell line than Doxorubicin, with IC₅₀ values of 3.37 µM and 6.30 µM for the derivatives, compared to 4.17 µM for Doxorubicin. nih.gov In other evaluations, while novel imidazole derivatives showed promising activity, the standard drug Doxorubicin often exhibited more potent IC₅₀ values, ranging from 0.90 to 1.41 µM against a panel of cancer cells. nih.gov These comparisons highlight the ongoing effort to develop imidazole-based agents that can match or exceed the efficacy of current standard-of-care drugs.
Anti-parasitic Research and Target Identification
The imidazole moiety is a cornerstone in the development of anti-parasitic agents, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. csic.es Numerous imidazole-based compounds have demonstrated significant trypanocidal potential, often showing activity superior to the standard drug, benznidazole. nih.gov
The complex life cycle of Trypanosoma cruzi involves distinct stages, including the replicative intracellular amastigotes and the infective, non-replicative bloodstream trypomastigotes. Effective drug candidates must target these clinically relevant forms.
Research has shown that imidazole derivatives are highly effective against the intracellular amastigotes of T. cruzi. nih.gov In one study, 23 out of 36 evaluated imidazole compounds displayed significant activity against this stage, with IC₅₀ values ranging from 28 nM to 3.72 µM, representing up to 58-fold greater potency than benznidazole. nih.gov Crucially, this activity was often accompanied by low toxicity to the host mammalian cells. nih.gov Other studies on 2,4,5-triaryl-N-hydroxyl-imidazole derivatives also confirmed moderate to potent activity against the infective trypomastigote forms of the parasite. nih.gov The effectiveness of these compounds across different parasite stages indicates an interference with proteins essential for parasite survival and proliferation.
| Imidazole Derivative Class | Parasite / Stage | Activity Metric | Value |
|---|---|---|---|
| 3-Nitro & 2-Nitro Imidazole Amides | T. cruzi Amastigotes | IC₅₀ | 0.028 - 3.72 µM |
| 2'-(4-bromophenyl)-biimidazol-3'-ol | T. cruzi Trypomastigotes | IC₅₀ | 23.9 µM |
| [6-(2-bromophenoxy)hexyl]imidazole | T. cruzi Amastigotes | EC₅₀ | 0.017 µM |
| Benznidazole (Reference Drug) | T. cruzi Trypomastigotes | IC₅₀ | 10.8 µM |
The primary molecular target for the anti-trypanosomal activity of many azole compounds, including imidazoles, is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.gov This enzyme is vital for the biosynthesis of ergosterol and other essential sterols that maintain the integrity and function of the parasite's cell membrane. nih.gov
Imidazole derivatives act as potent inhibitors of T. cruzi CYP51 (TcCYP51). The mechanism involves the coordination of a basic nitrogen atom from the imidazole ring to the heme iron atom located in the active site of the CYP51 enzyme. nih.gov This binding event blocks the natural substrate from accessing the active site, thereby halting the sterol demethylation process. The disruption of sterol production leads to the accumulation of toxic methylated sterol precursors and ultimately results in parasite death. nih.gov
High-throughput screening and subsequent validation have identified imidazole-containing compounds with low nanomolar binding affinity for TcCYP51. nih.gov Structural studies of inhibitor-CYP51 complexes have provided detailed insights into the specific amino acid residues that contribute to the binding, allowing for the rational design of new derivatives with improved potency and selectivity for the parasite's enzyme over its human homologue. nih.govresearchgate.net
Future Research Directions and Unaddressed Challenges
Advancements in Synthesis and Derivatization Methodologies
While established methods for synthesizing imidazole (B134444) derivatives exist, future research will likely concentrate on developing more efficient, sustainable, and versatile synthetic routes. numberanalytics.com Classical methods like the Debus-Radziszewski and Van Leusen syntheses have been foundational, but modern chemistry demands greener and more effective approaches. numberanalytics.comirjmets.com
Key areas for advancement include:
Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has already improved the efficiency and selectivity of imidazole synthesis. numberanalytics.com Future work should focus on discovering novel catalysts that can facilitate the synthesis of complex 2',4'-Dichloro-2-imidazole acetophenone (B1666503) derivatives with high yields and purity under milder conditions.
Green Chemistry Approaches: A significant challenge is to reduce the environmental footprint of synthesis. This involves developing solvent-free reaction conditions, utilizing renewable feedstocks, and minimizing waste generation. numberanalytics.com Microwave-assisted synthesis is one such approach that has shown promise for accelerating reactions and improving yields for various imidazole derivatives. mu-varna.bgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying this technology to the synthesis of 2',4'-Dichloro-2-imidazole acetophenone could lead to more efficient and reproducible manufacturing processes.
Derivatization Strategies: Research is needed to develop novel derivatization strategies that allow for precise modification of the core structure. This will enable the creation of diverse libraries of related compounds for biological screening and Structure-Activity Relationship (SAR) studies.
| Synthesis Advancement | Focus Area | Potential Benefit |
| Catalytic Methods | Novel copper and palladium catalysts | Higher efficiency, selectivity, and milder reaction conditions. numberanalytics.com |
| Green Chemistry | Solvent-free reactions, renewable feedstocks | Reduced environmental impact and waste. numberanalytics.com |
| Flow Chemistry | Continuous manufacturing processes | Improved safety, scalability, and process control. |
| Derivatization | Site-selective functionalization | Creation of diverse compound libraries for screening. |
Elucidation of Broader Biological Activities and Mechanistic Pathways
Currently, this compound is primarily recognized as an intermediate in the preparation of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. usbio.netscbt.com However, the broader imidazole and acetophenone scaffolds are known to exhibit a wide range of pharmacological activities. irjmets.comkib.ac.cn A critical future direction is to explore the full therapeutic potential of derivatives from this specific compound.
Potential biological activities to investigate include:
Anticancer Activity: Imidazole derivatives have shown significant potential as anticancer agents. researchgate.net For instance, certain derivatives have been found to induce apoptosis in myeloid leukemia cells by downregulating key signaling pathways like Wnt/β-catenin. nih.gov Research should be directed at screening this compound derivatives against various cancer cell lines. nih.govnih.gov
Antimicrobial and Antifungal Properties: The imidazole ring is a core component of many antifungal drugs. irjmets.com Investigating the antimicrobial spectrum of new derivatives against resistant bacterial and fungal strains is a promising avenue.
Anti-inflammatory Effects: Acetophenone derivatives have been reported to possess anti-inflammatory properties. kib.ac.cnnih.gov Future studies could explore the potential of this compound derivatives as novel anti-inflammatory agents.
Enzyme Inhibition: Beyond GSK-3, the imidazole ring can interact with the active sites of various enzymes. irjmets.com High-throughput screening could reveal inhibitory activity against other clinically relevant enzymes.
Elucidating the mechanisms of action for any identified biological activities will be crucial. This involves detailed molecular studies to identify protein targets and understand how these compounds modulate cellular pathways.
Structure-Activity Relationship (SAR) and Ligand Design Optimization
To transform a promising compound into a viable drug candidate, its structure must be optimized for potency, selectivity, and favorable pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process. numberanalytics.com For derivatives of this compound, SAR studies would systematically explore how modifying different parts of the molecule affects its biological activity.
Future research in this area should integrate several advanced approaches:
Systematic Modification: Key positions on the molecule, such as the dichlorinated phenyl ring and the imidazole moiety, should be systematically modified. For example, altering the position and nature of the halogen substituents on the phenyl ring can significantly impact activity, as seen in SAR studies of other dichlorinated compounds. nih.gov
Computational Chemistry: Molecular docking and other in silico methods can predict how different derivatives will bind to a target protein. nih.gov This allows for the rational design of new compounds with potentially higher affinity and selectivity, prioritizing the synthesis of the most promising candidates. irjmets.com
Bioisosterism: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. numberanalytics.com Applying bioisosteric replacements to the this compound structure could lead to improved drug-like properties.
| SAR Approach | Description | Goal |
| Systematic Modification | Altering specific functional groups on the core structure. | Identify key structural features responsible for biological activity. nih.gov |
| Computational Chemistry | Using computer models to predict binding interactions. | Prioritize the synthesis of high-potential derivatives. nih.gov |
| Bioisosterism | Replacing functional groups with structurally similar ones. | Improve efficacy, selectivity, and pharmacokinetic properties. numberanalytics.com |
Environmental Impact and Remediation Strategies for Imidazole Acetophenone Derivatives
The increasing synthesis and use of imidazole derivatives necessitate a thorough evaluation of their environmental fate and potential toxicity. nih.gov Because of their high stability, some imidazole compounds can persist in the environment, potentially impacting ecosystems. nih.gov
Unaddressed challenges and future research directions include:
Ecotoxicity Assessment: There is a critical need for studies on the toxicity of this compound and its derivatives toward various organisms, including aquatic life and soil microbes. Research on related imidazole ionic liquids has shown they can negatively affect plant germination and cell membrane integrity. nih.gov
Biodegradation Pathways: Understanding how these compounds are broken down in the environment is essential. Research should focus on identifying the microorganisms and enzymatic pathways responsible for their degradation. This knowledge is crucial for predicting their environmental persistence.
Remediation Technologies: In cases of environmental contamination, effective remediation strategies will be required. Imidazole-based compounds themselves are being explored for environmental applications like heavy metal and CO2 capture. numberanalytics.com Future research could investigate the use of specific materials or bioremediation approaches to remove imidazole acetophenone derivatives from water and soil.
A proactive approach to understanding and mitigating the potential environmental risks associated with this class of compounds is essential for their sustainable development and application.
Q & A
Q. What are the standard synthetic routes for preparing 2',4'-dichloro-2-imidazole acetophenone, and how can reaction efficiency be optimized?
The synthesis typically involves condensation reactions between halogenated acetophenone derivatives and imidazole precursors. For example, substituted acetophenones (e.g., 2,4-dichloroacetophenone) are reacted with imidazole derivatives under reflux conditions using polar aprotic solvents like DMSO or ethanol. Catalysts such as glacial acetic acid or ionic liquids (e.g., PTSA) are employed to enhance reaction rates . Optimization strategies include:
- Solvent selection : DMSO improves solubility of aromatic intermediates, while ethanol facilitates easier isolation of products.
- Catalyst screening : Acidic catalysts (e.g., glacial acetic acid) promote nucleophilic substitution at the carbonyl group.
- Reaction time : Extended reflux (e.g., 18 hours) ensures complete conversion, as seen in analogous triazole syntheses .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Core characterization methods include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Cl stretches at 550–850 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton environments (e.g., deshielded protons near electron-withdrawing Cl groups), while ¹³C NMR confirms the imidazole and acetophenone backbone .
- Melting point analysis : Provides purity validation (e.g., deviations >2°C indicate impurities) .
Q. What safety precautions are critical when handling this compound in the lab?
Key hazards include skin/eye irritation and neurotoxic effects, as observed with structurally related acetophenones . Mitigation strategies:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation exposure (rated 2–3 on hazard scales for acetophenone derivatives) .
- Waste disposal : Halogenated byproducts require segregation as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of halogenated imidazole-acetophenone derivatives?
Discrepancies in bioactivity data (e.g., antifungal vs. anti-inflammatory effects) may arise from:
- Structural variability : Subtle differences in substituent positions (e.g., 2',4'-dichloro vs. 3',5'-dichloro) alter target binding .
- Assay conditions : Variations in cell lines (e.g., HUVECs vs. HEK293) or LPS concentrations in inflammation models .
- Synergistic effects : Co-administered compounds (e.g., DMSO as a solvent) may modulate activity .
Methodological approach : - Reproduce assays under standardized conditions.
- Use computational docking to compare binding affinities across structural analogs.
Q. What strategies improve the solubility of this compound in supercritical CO₂ for green extraction applications?
Supercritical CO₂ solubility depends on temperature, pressure, and co-solvents. For acetophenone derivatives:
- Density-based modeling : Chrastil and Del Valle–Aguilera models predict solubility trends (SSE <1% in optimized cases) .
- Co-solvents : Ethanol (5–10% v/v) enhances polarity matching, increasing solubility by 20–30% .
- Process design : Operate near critical pressure (10–12 MPa) and elevated temperatures (323–333 K) to balance density and volatility .
Q. How can mechanistic studies elucidate the role of this compound in modulating endothelial barrier function?
Advanced methodologies include:
- F-actin staining : Visualize cytoskeletal rearrangements in LPS-stimulated HUVECs to assess barrier integrity .
- Western blotting : Quantify adhesion proteins (e.g., VE-cadherin) to confirm suppression of inflammatory pathways .
- Transwell assays : Measure monocyte adhesion/transmigration to evaluate anti-inflammatory efficacy .
Q. What analytical methods differentiate between desired products and byproducts in the synthesis of this compound?
- HPLC-MS : Detects low-abundance byproducts (e.g., dichlorinated isomers or unreacted intermediates) with high sensitivity .
- TLC with dual eluents : Use hexane/ethyl acetate (3:1) to separate polar byproducts (Rf <0.3) from the target compound (Rf ~0.5) .
- X-ray crystallography : Resolves structural ambiguities in crystalline products, particularly for regiochemical isomers .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess structure-activity relationships (SAR) in halogenated imidazole-acetophenone analogs?
- Variable substituents : Synthesize derivatives with systematic substitutions (e.g., F, Br, OCH₃ at 2' and 4' positions) .
- Biological testing : Use a tiered approach—primary screens (e.g., antimicrobial disk diffusion), followed by dose-response assays (IC₅₀ determination) .
- Computational modeling : Apply QSAR to correlate electronic parameters (e.g., Hammett constants) with activity trends .
Q. What statistical models are suitable for correlating synthetic parameters (e.g., catalyst loading) with yield in this compound synthesis?
- Response Surface Methodology (RSM) : Optimizes variables (catalyst concentration, temperature) via central composite design .
- ANOVA : Identifies significant factors (e.g., reflux time contributes 40% to yield variance) .
- Machine learning : Train models on historical data to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
